ethyl 3-amino-3-(furan-3-yl)propanoate
Description
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3 |
InChI Key |
GPICNQGICXGSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-aminofuran-3-propanoate typically involves the reaction of furan derivatives with ethyl propanoate under specific conditions. One common method is the transesterification of beta-keto esters, which involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions . The reaction conditions often include the use of catalysts such as silica or other solid acids to facilitate the transesterification process.
Industrial Production Methods
Industrial production of ethyl beta-aminofuran-3-propanoate may involve large-scale transesterification processes using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block:
Ethyl 3-amino-3-(furan-3-yl)propanoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of derivatives with potential therapeutic properties, including antimicrobial and anticancer activities. Research indicates that compounds derived from this compound can interact with specific biological targets, influencing their activity through mechanisms such as hydrogen bonding.
Case Study: Anticancer Properties
A study explored the potential of this compound derivatives as anticancer agents. The derivatives exhibited selective inhibition against cancer cell lines, demonstrating efficacy in reducing cell proliferation. The mechanism was linked to the compound's ability to modulate key signaling pathways involved in tumor growth .
Organic Synthesis
Intermediate in Complex Organic Molecules:
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique furan moiety contributes to the reactivity and versatility required in various organic transformations. This compound can be employed in reactions such as nucleophilic substitutions and cycloadditions, facilitating the formation of diverse chemical entities .
Data Table: Synthetic Routes
| Reaction Type | Starting Materials | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Derivative | 75 |
| Cycloaddition | This compound + Diene | Cyclic Compound | 85 |
Material Science
Development of Novel Materials:
In material science, this compound is being investigated for its potential to develop novel materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical strength and thermal stability .
Case Study: Polymer Composites
Research demonstrated that incorporating this compound into polymer composites improved their mechanical properties significantly. The resulting materials exhibited enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications.
Biological Research
Enzyme Interaction Studies:
this compound has been utilized in biological research to study enzyme interactions. Its ability to act as a ligand allows researchers to investigate binding affinities and mechanisms of action related to specific enzymes and receptors .
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of ethyl beta-aminofuran-3-propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in aromatic interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Structural Analogues: Aryl and Heteroaryl Variants
Ethyl 3-amino-3-(furan-3-yl)propanoate belongs to a broader class of 3-amino-3-arylpropanoate esters. Key structural analogues include:
Ethyl 3-Amino-3-Phenylpropanoate Derivatives
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate (C₁₂H₁₇NO₃, MW 223.27): Substitution with a methoxy group enhances electron density on the phenyl ring, increasing solubility in polar solvents. This variant is used in αvβ6 integrin antagonist synthesis for pulmonary fibrosis treatment .
- Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate (C₁₁H₁₃NO₂FBr, MW 290.13): Halogen substituents improve metabolic stability and binding affinity in drug candidates .
Heterocyclic Analogues
- This compound is less polar than the furan variant due to thiophene’s lower electronegativity .
- Ethyl 3-amino-3-(3-pyridyl)propanoate: The pyridine ring introduces basicity, enabling protonation at physiological pH, which enhances water solubility and bioavailability .
Alkoxy-Substituted Derivatives
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (C₁₃H₂₀ClNO₂, MW 257.75): Alkoxy chains extend lipophilicity, favoring blood-brain barrier penetration. Marketed as a pharmaceutical intermediate by Biosynce Pharmatech .
Physicochemical Properties
<sup>a</sup> Predicted using ChemAxon software.
Commercial Availability and Regulatory Status
- This compound: Available as a hydrochloride salt (CAS 167834-28-8) from CymitQuimica, though currently discontinued .
- Phenyl Derivatives : Widely supplied by ECHEMI and AldrichCPR, with certifications for pharmaceutical use (e.g., COA, MSDS) .
Q & A
What are the recommended synthetic routes for ethyl 3-amino-3-(furan-3-yl)propanoate, and how can reaction conditions be optimized?
Basic Research Question
A practical approach involves a Michael addition or condensation reaction between furan-3-carbaldehyde and ethyl β-aminopropanoate derivatives. Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance enantioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
For advanced optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict transition states and identify energy barriers, reducing trial-and-error experimentation .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while X-ray crystallography resolves stereochemistry in crystalline derivatives.
How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations can:
- Map potential energy surfaces for reactions like nucleophilic substitutions or cyclizations .
- Predict regioselectivity in furan ring modifications (e.g., electrophilic aromatic substitution) .
- Simulate solvent effects using COSMO-RS models to optimize solvation free energy.
For example, transition state analysis of ester hydrolysis reveals activation energies, guiding pH and temperature adjustments .
What strategies resolve discrepancies in experimental data regarding the compound’s stability under varying pH conditions?
Advanced Research Question
Contradictory stability data may arise from:
- pH-dependent degradation pathways : Use HPLC-MS to identify degradation products (e.g., hydrolysis to 3-amino-3-(furan-3-yl)propanoic acid) .
- Factorial design experiments : Vary pH (2–12), temperature (25–60°C), and ionic strength to isolate dominant degradation factors .
- Kinetic modeling : Apply pseudo-first-order kinetics to quantify degradation rates and validate via Arrhenius plots.
What are the key considerations for designing a catalytic system to enhance enantiomeric purity?
Intermediate Research Question
To achieve >95% enantiomeric excess (ee):
- Chiral catalysts : Use BINOL-derived phosphoric acids or Ru-based complexes for asymmetric induction .
- Solvent polarity : Low-polarity solvents (toluene) favor stereoselective interactions.
- Substrate-to-catalyst ratio : Optimize to 100:1 to minimize racemization.
In situ monitoring via chiral HPLC ensures real-time ee tracking .
How should researchers handle and store this compound to prevent degradation?
Intermediate Research Question
Critical protocols include:
- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged light exposure (use amber vials) .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines.
What in silico methods are validated for predicting metabolic pathways in biological systems?
Advanced Research Question
Molecular docking and ADMET prediction tools (e.g., SwissADME):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
